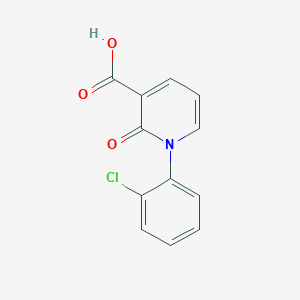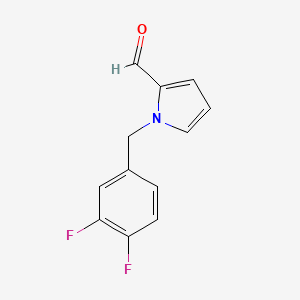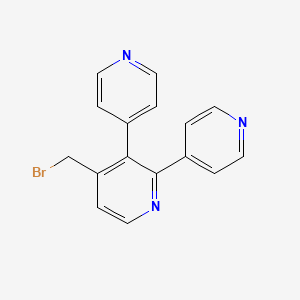
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor under illumination. This method ensures efficient mixing and consistent reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific electronic or photophysical properties
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine depends on its specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group attached to a benzoate ester.
4-(Bromomethyl)benzoic acid: Features a bromomethyl group attached to a benzoic acid moiety .
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is unique due to the presence of multiple pyridine rings, which can enhance its electronic properties and reactivity compared to similar compounds with benzene rings. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C16H12BrN3 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2 |
InChI-Schlüssel |
GXGTXIRGMQGGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



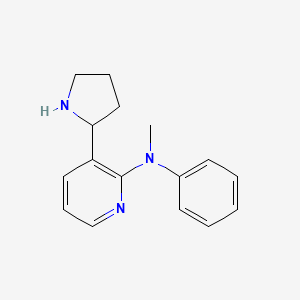
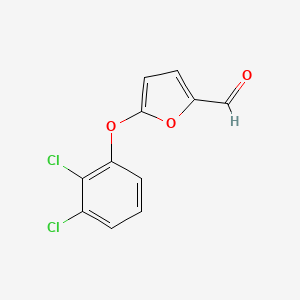

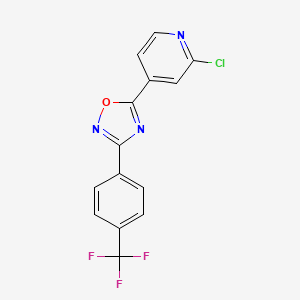






![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
